molecular formula C22H30N2O2 B1666410 (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895155-26-7

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B1666410
CAS No.: 895155-26-7
M. Wt: 354.5 g/mol
InChI Key: ZCFHOMLAFTWDFM-UHFFFAOYSA-N
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Description

A-796260 is a synthetic cannabinoid developed by Abbott Laboratories. It acts as a potent and selective agonist for the cannabinoid CB2 receptor, with minimal affinity for the CB1 receptor. This compound has shown significant potential in preclinical studies for its analgesic and anti-inflammatory properties, particularly in models of neuropathic pain .

Mechanism of Action

A-796260, also known as (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been developed by Abbott Laboratories . This compound has shown significant selectivity and efficacy in various models, particularly in pain management .

Target of Action

A-796260 primarily targets the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain sensation, mood, and memory .

Mode of Action

A-796260 acts as a potent and selective agonist for the CB2 receptor . It binds to the CB2 receptor with a Ki of 0.77 nM, showing high selectivity over the CB1 receptor (Ki = 2,100 nM) . This interaction triggers a series of intracellular events, leading to the compound’s therapeutic effects .

Biochemical Pathways

It is known that the activation of cb2 receptors can influence various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These changes can lead to alterations in cellular functions, contributing to the compound’s analgesic and anti-inflammatory effects .

Pharmacokinetics

Like other cannabinoids, it is likely to be lipophilic, influencing its absorption and distribution within the body .

Result of Action

A-796260 has demonstrated potent analgesic and anti-inflammatory actions in animal models . It is particularly effective in models of neuropathic pain . Importantly, these effects are achieved without producing cannabis-like behavioral effects, suggesting a favorable side effect profile .

Action Environment

Factors such as the physiological state of the individual, the presence of other drugs, and the specific characteristics of the target tissues could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

A-796260 interacts primarily with the cannabinoid CB2 receptor, exhibiting high affinity and selectivity for this receptor over the CB1 receptor . The compound’s interaction with the CB2 receptor involves binding to the receptor’s active site, leading to receptor activation. This activation triggers a cascade of intracellular signaling pathways that modulate various biochemical reactions. A-796260 does not significantly interact with other enzymes or proteins, making it a highly selective CB2 receptor agonist .

Cellular Effects

A-796260 has been shown to influence various cellular processes, particularly in immune cells. By activating the CB2 receptor, A-796260 modulates cell signaling pathways involved in inflammation and pain. This activation leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, thereby reducing inflammation . Additionally, A-796260 affects gene expression related to immune response and cellular metabolism, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of A-796260 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, A-796260 activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels results in the activation of mitogen-activated protein kinases (MAPKs) and other downstream signaling molecules, ultimately leading to the modulation of gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of A-796260 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that A-796260 maintains its efficacy in reducing inflammation and pain over extended periods . Prolonged exposure to A-796260 may lead to receptor desensitization, resulting in a diminished response over time .

Dosage Effects in Animal Models

In animal models, the effects of A-796260 vary with different dosages. At low doses, A-796260 effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and immunosuppression . The therapeutic window for A-796260 is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

A-796260 undergoes extensive metabolism in the liver, primarily through phase I metabolic reactions . The major metabolic pathways involve oxidative morpholine cleavage, hydroxylation, and dihydroxylation followed by dehydrogenation . These metabolic reactions are mediated by various cytochrome P450 isozymes, including CYP3A4 and CYP2D6 . The metabolites of A-796260 are excreted primarily through the urine .

Transport and Distribution

A-796260 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors . Additionally, A-796260 may interact with specific transporters and binding proteins that influence its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of A-796260 is primarily within the cytoplasm, where it interacts with the CB2 receptor . The compound’s activity is influenced by its localization, as it needs to reach the receptor’s active site to exert its effects . Post-translational modifications and targeting signals may also play a role in directing A-796260 to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-796260 involves several key steps:

Industrial Production Methods

Industrial production of A-796260 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

A-796260 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the ketone group, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds, each with potential variations in biological activity.

Scientific Research Applications

Comparison with Similar Compounds

A-796260 is unique in its high selectivity for the CB2 receptor compared to other similar compounds. Some related compounds include:

A-796260 stands out due to its high selectivity for the CB2 receptor, making it a valuable tool in research focused on CB2-mediated effects without the psychoactive effects associated with CB1 receptor activation.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFHOMLAFTWDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010107
Record name [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895155-26-7
Record name [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-26-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 895155-26-7
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Record name A-796260
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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